4-Ethyl-1H-imidazol-2-amine

Description

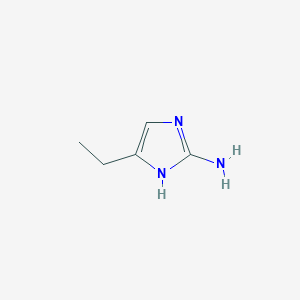

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDQETHJZZCIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473666 | |

| Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19552-53-5 | |

| Record name | 5-ETHYL-1H-IMIDAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of the 4 Ethyl 1h Imidazol 2 Amine Core

General Principles of SAR for Imidazole (B134444) Derivatives

Structure-activity relationship studies of the imidazole ring have provided crucial insights for rational drug design, revealing how different substituents and their positions influence biological activity. jopir.inresearchgate.net The imidazole moiety can act as an aromatic ring or a hydrophobic center depending on the type and position of its substitution. tci-thaijo.org

Key SAR principles for the imidazole core include:

Substitution at N-1: The N-1 position is frequently highlighted as crucial for activity. SAR studies on various imidazole series have shown that substitution at this nitrogen is often essential for biological effect. researchgate.net

Aromatic Substituents: The introduction of aromatic or hydrophobic rings on the imidazole core has been linked to specific activities. For instance, substitution with a hydrophobic ring can lead to anticonvulsant and anti-inflammatory properties. tci-thaijo.org Anticancer imidazoles often feature two or three aromatic substituents on the imidazole ring. researchgate.net

Alkyl Substituents: The addition of alkyl groups to the imidazole ring, other than at key positions, generally tends to decrease biological activity. researchgate.net

Electron-Withdrawing and Donating Groups: The electronic properties of substituents significantly modulate activity. Electron-donating groups on a phenyl ring attached to the imidazole can result in strong antifungal activity. nih.gov Conversely, studies on anti-inflammatory agents suggest that electron-withdrawing groups at the C-4 position of the imidazole ring can enhance activity. researchgate.net

These general principles form a foundational understanding for the targeted design of imidazole-based compounds, including those derived from the 4-Ethyl-1H-imidazol-2-amine scaffold.

| Substitution Position/Type | General Impact on Biological Activity | Example Activities Influenced | Reference |

|---|---|---|---|

| N-1 Position | Substitution is often essential for activity. | General Pharmacological Activity | researchgate.net |

| C-4 Position | Electron-withdrawing groups can enhance activity. | Anti-inflammatory | researchgate.net |

| General Alkyl Groups | Addition of further alkyl substituents often decreases activity. | General Pharmacological Activity | researchgate.net |

| Aromatic/Hydrophobic Rings | Can confer specific activities depending on the target. | Anticonvulsant, Anti-inflammatory, Antifungal | tci-thaijo.orgnih.gov |

Bioisosteric Replacement Strategies Involving the Imidazole-2-amine Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a powerful tool in drug optimization. drughunter.comacs.org It is used to enhance potency, improve pharmacokinetic profiles, and reduce toxicity. drughunter.comacs.org The imidazole ring is a well-established bioisostere for several key functional groups. drughunter.comnih.gov

The amide bond is a fundamental linkage in many biologically active molecules, but it is often susceptible to enzymatic cleavage, leading to poor metabolic stability. nih.govcambridgemedchemconsulting.com Replacing the amide group with a more robust bioisostere is a common strategy to overcome this liability. cambridgemedchemconsulting.com Heterocyclic rings, including imidazole, are frequently employed as amide surrogates. drughunter.comnih.govcambridgemedchemconsulting.com

The imidazole ring can mimic the hydrogen bonding properties of an amide while offering significantly improved metabolic stability against proteases and hydrolysis. drughunter.comcambridgemedchemconsulting.com An example of this strategy was demonstrated in the development of activators for the endopeptidase neurolysin. nih.gov Researchers replaced an amide bond in a peptidomimetic lead compound with various bioisosteres. The imidazole-based bioisosteres not only retained activity but, in some cases, afforded scaffolds with increased potency and enhanced stability in mouse plasma compared to the original amide-containing compound. nih.gov This highlights the utility of the imidazole core in creating more drug-like peptidomimetics.

The carboxylic acid group is a common pharmacophore that engages in critical hydrogen bonding interactions, but its acidic nature can lead to poor membrane permeability and rapid clearance, limiting oral bioavailability. researchgate.netnih.gov Consequently, replacing this moiety with a suitable bioisostere is a key strategy in drug discovery. researchgate.nethyphadiscovery.com

While the imidazole-2-amine group itself is not a direct bioisostere for a carboxylic acid, imidazole-containing scaffolds are often modified using this strategy. For instance, in a series of potent AMPA receptor antagonists based on an imidazo[1,2-a]indeno-[1,2-e]pyrazin scaffold, researchers replaced carboxylic acid groups at two different positions with their tetrazole and phosphonic acid bioisosteres. nih.gov The resulting compounds showed a strong increase in potency and a longer duration of action in vivo, confirming the advantage of replacing the carboxylic acid group with a bioisostere to improve pharmacokinetic properties. nih.gov This approach is broadly applicable to optimizing drug candidates that feature an imidazole core.

| Original Functional Group | Bioisosteric Replacement | Key Advantages of Replacement | Reference |

|---|---|---|---|

| Amide | Imidazole Ring | Improved metabolic stability, resistance to hydrolysis, potential for enhanced potency. | drughunter.comnih.govnih.gov |

| Carboxylic Acid (in imidazole-containing drugs) | Tetrazole, Phosphonic Acid | Increased potency, longer duration of action, improved pharmacokinetic profile. | nih.govnih.gov |

Impact of Substituents on Biological Activity and Selectivity

The nature of the substituent can dictate the types of non-covalent interactions a molecule can form. For example, in a study comparing related 2-aminobenzimidazole (B67599) derivatives, researchers found that a terminal phenyl substituent primarily engaged in H···π contacts, whereas a terminal ethyl group did not. mdpi.com The presence of the ethyl group led to different intermolecular interactions, emphasizing the importance of the terminal substituent in the crystal structure. mdpi.com This suggests that the ethyl group on the this compound core, while less likely to participate in π-stacking interactions compared to an aryl group, will still influence the molecule's conformation and its ability to fit into a binding pocket through hydrophobic interactions.

The 2-amine functionality is a critical pharmacophoric feature. As a primary amine, it can act as a hydrogen bond donor, a property essential for anchoring the molecule within a receptor's binding site. academie-sciences.fr The nitrogen atom of the amine also possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This dual hydrogen-bonding capability is a key determinant of binding affinity and specificity.

Furthermore, the basicity of the 2-amino group allows the molecule to exist in a protonated, cationic form at physiological pH. This positive charge can be crucial for forming strong ionic interactions (salt bridges) with acidic amino acid residues, such as aspartate or glutamate, in a target protein. researchgate.net This ability to ionize also influences the compound's physicochemical properties, including its solubility and pharmacokinetic profile. researchgate.net The influence of the -NH group as a hydrogen bond donor has been shown to be significant for the biological activity of other heterocyclic amines. academie-sciences.fr

Rational Design of Novel this compound Analogs

The this compound scaffold represents a valuable starting point in medicinal chemistry for the development of targeted therapeutic agents. The imidazole ring is a privileged structure due to its electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, with biological targets. nih.gov Rational drug design strategies are employed to systematically modify this core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties. These strategies typically fall into two categories: structure-based design, which relies on the known three-dimensional structure of the target protein, and ligand-based design, which is guided by the structure-activity relationships (SAR) of known active molecules. nih.gov

The rational design of analogs based on the this compound core focuses on strategic modifications at three primary positions: the 2-amino group, the ethyl group at the C4 position, and the N1 nitrogen of the imidazole ring.

Modification of the C2-Amine Group:

The 2-amino group is a critical pharmacophoric feature, often acting as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site of a target enzyme or receptor. nih.gov Rational design often involves converting this primary amine into a variety of functional groups to probe interactions with specific amino acid residues. For instance, in the context of designing protein kinase inhibitors, a common target for imidazole-based scaffolds, this amine can be functionalized to interact with the hinge region of the kinase domain. researchgate.netnih.gov

Strategies include:

Acylation and Sulfonylation: Introducing acyl or sulfonyl groups to form amides and sulfonamides, respectively. This allows for the introduction of diverse substituents (R groups) that can explore different pockets of the binding site.

Urea and Thiourea Formation: Reacting the amine with isocyanates or isothiocyanates to form ureas and thioureas. These moieties provide additional hydrogen bond donors and acceptors, potentially forming robust interactions with the target protein.

The table below illustrates a hypothetical design strategy targeting a generic kinase, showing how modifications at the C2-amine position can be used to explore the binding site based on SAR data.

| Compound ID | R Group at C2-Amine | Rationale for Design | Hypothetical IC₅₀ (nM) |

| Parent | -H | Baseline compound | 500 |

| Analog A | -C(O)CH₃ (Acetyl) | Introduce H-bond acceptor; probe small hydrophobic pocket. | 250 |

| Analog B | -S(O)₂CH₃ (Mesyl) | Introduce strong H-bond acceptor group. | 180 |

| Analog C | -C(O)NH-Ph | Explore larger hydrophobic pocket and add H-bond donor. | 75 |

| Analog D | -C(O)NH-(4-Cl-Ph) | Probe for halogen-binding pocket; enhance hydrophobic interactions. | 30 |

Table 1: Illustrative data for the rational design of C2-amine analogs of this compound.

Modification of the C4-Ethyl Group:

The substituent at the C4 position plays a crucial role in defining the selectivity and potency of the compound by interacting with hydrophobic regions of the target's binding site. The ethyl group of the parent compound serves as a starting point for exploring the size, shape, and electronic requirements of this pocket.

Rational design approaches for this position include:

Alkyl Chain Variation: Lengthening, shortening, or branching the alkyl chain can optimize van der Waals interactions within a hydrophobic pocket.

Introduction of Cyclic and Aromatic Groups: Replacing the ethyl group with cyclopropyl, phenyl, or other aromatic rings can significantly enhance binding affinity through additional hydrophobic or π-stacking interactions. nih.gov The choice of substituent is often guided by computational docking studies that predict favorable interactions. mdpi.com

The following table demonstrates a hypothetical SAR study for modifications at the C4 position.

| Compound ID | R' Group at C4 | Rationale for Design | Hypothetical IC₅₀ (nM) |

| Parent | -CH₂CH₃ (Ethyl) | Baseline compound | 500 |

| Analog E | -CH(CH₃)₂ (Isopropyl) | Increase steric bulk to improve pocket filling. | 420 |

| Analog F | -c-Pr (Cyclopropyl) | Introduce conformational rigidity. | 350 |

| Analog G | -Ph (Phenyl) | Probe for flat, aromatic binding surface (π-stacking). | 150 |

| Analog H | -Thiophene | Introduce heteroaromatic ring for potential new H-bonds. | 90 |

Table 2: Illustrative data for the rational design of C4-position analogs of this compound.

Modification of the N1-Ring Nitrogen:

Substitution at the N1 position of the imidazole ring is another key strategy for analog design. This position is often solvent-exposed, making it an ideal point for modification to improve physicochemical properties like solubility without disrupting core binding interactions. Furthermore, attaching larger substituents at N1 can allow the molecule to access secondary binding pockets or interact with residues at the entrance of the active site. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is routinely used in drug design to understand drug-receptor interactions. researchgate.net For imidazole (B134444) derivatives, docking studies help elucidate how these compounds fit into the active sites of target proteins, such as enzymes and receptors.

For instance, studies on various imidazole derivatives have successfully used molecular docking to predict their binding affinities and interaction modes with targets like the SARS-CoV-2 main protease (Mpro), cyclooxygenase-2 (COX-2), and 14α-demethylase. nih.govmdpi.comresearchgate.net In one study, a series of imidazole derivatives were docked against the lanosterol (B1674476) 14α-demethylase receptor, revealing binding affinities as strong as -10.9 kcal/mol. rjptonline.org Another investigation focusing on novel imidazole derivatives as potential SARS-CoV-2 Mpro inhibitors identified compounds with significant binding affinities, with the best-scoring compound reaching -9.2 kcal/mol. mdpi.com These studies demonstrate the utility of molecular docking in identifying promising imidazole-based therapeutic candidates.

Table 1: Examples of Molecular Docking Binding Affinities for Imidazole Derivatives

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | -8.3 | mdpi.com |

| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 | mdpi.com |

| Quinoline–imidazole C14 | SARS-CoV-2 Mpro | -7.7 | mdpi.com |

| Imidazole Derivative 5b | COX-2 | -6.928 | nih.gov |

| Imidazole Derivative 5e | COX-2 | -7.244 | nih.gov |

Ligand-Target Binding Interactions

The imidazole moiety, due to its electronic-rich nature, can participate in various types of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. rjptonline.orgresearchgate.net Molecular docking studies reveal the specific amino acid residues involved in these interactions. For example, docking of imidazole derivatives into the active site of 14α-demethylase showed that the N-3 of the imidazole ring coordinates with the heme iron atom, a crucial interaction for inhibitory activity. researchgate.net Similarly, studies on imidazoles as SARS-CoV-2 Mpro inhibitors showed interactions with key catalytic residues like HIS 41 and CYS 145. mdpi.com These detailed interaction analyses are fundamental for understanding the structural basis of a ligand's activity and for guiding the rational design of more potent and selective molecules.

Virtual Screening for Novel Ligands

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov Given the proven therapeutic potential of the imidazole scaffold, both ligand-based and structure-based virtual screening approaches are utilized to discover new imidazole-containing compounds. nih.govmdpi.com

In ligand-based virtual screening (LBVS), a known active molecule (like a benzimidazole (B57391) derivative) is used as a template to find other molecules with similar properties in a database. mdpi.com Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock a library of compounds, ranking them based on their predicted binding affinity. researchgate.net These approaches have successfully identified new trypanocidal agents by screening for benzimidazole-containing compounds that could inhibit the enzyme triosephosphate isomerase. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of protein-ligand complexes. nih.govresearchgate.net For imidazole derivatives identified through docking, MD simulations are crucial for validating the stability of the predicted binding poses. mdpi.comnih.gov

Simulations typically run for nanoseconds can reveal the dynamic behavior of the ligand within the binding pocket. researchgate.netnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time to evaluate interaction stability. nih.govmdpi.com For example, MD simulations of benzimidazole derivatives in complex with the SARS-CoV-2 Mpro and human ACE2 receptor were run for 100 ns to confirm the stability of the docked poses. nih.gov Similarly, simulations of novel imidazole derivatives with COX-2 provided detailed insights into the dynamic interactions governing their inhibitory potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For series of imidazole-containing compounds, 2D and 3D-QSAR studies are performed to identify the key physicochemical properties that determine their therapeutic potency. rjptonline.orgnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models based on the steric, electrostatic, and hydrophobic fields of aligned molecules. nih.govpku.edu.cn These models generate contour maps that highlight regions where modifications to the molecular structure could enhance activity. rjptonline.org For instance, a 3D-QSAR study on imidazole-1-carboxylates found that steric effects were the dominant factor influencing activity. pku.edu.cn Another study on a large set of 192 imidazole-containing farnesyltransferase inhibitors indicated that the volume, shape, and polarity of the molecules are important for their activity. nih.gov These insights are invaluable for optimizing lead compounds.

Table 2: Statistical Parameters of an Example HQSAR Model for Imidazole-Based Cruzain Inhibitors

| Model Parameter | Value |

|---|---|

| Cross-validated correlation coefficient (q²) | 0.71 |

| Predictive correlation coefficient (r²_pred) | 0.80 |

| Y-randomization correlation coefficient (Q²) | 0.42 |

Data sourced from a study on imidazole-based cruzain inhibitors. nih.gov

Theoretical Prediction of Pharmacokinetic Profiles

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. mdpi.com Computational models are used to forecast the pharmacokinetic and toxicity properties of drug candidates, helping to identify compounds with favorable profiles before costly synthesis and experimental testing. nih.govnih.gov

For novel imidazole-based compounds, various web servers and software are used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.govrsc.org For example, a study designing four new imidazole-based heme oxygenase-1 inhibitors computationally predicted their ADMET properties, finding them to be orally available, non-mutagenic, and non-tumorigenic. nih.gov Such in silico analyses help prioritize candidates that are more likely to succeed in later stages of drug development. mdpi.com

Quantum Chemical Calculations (e.g., DFT, Ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic properties of molecules in detail. researchgate.netnih.gov These methods provide insights into molecular geometry, electronic structure, and chemical reactivity. nih.govresearchgate.net

For imidazole and its derivatives, DFT calculations are employed to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). researchgate.netresearchgate.net These quantum chemical descriptors correlate with the molecule's stability, reactivity, and potential for intermolecular interactions. researchgate.net For instance, a study on several imidazole derivatives used ab initio calculations to correlate their electronic properties with their corrosion inhibition capabilities, finding that a smaller HOMO-LUMO energy gap and lower ionization potential were associated with better performance. researchgate.net DFT has also been used to confirm the coordination mode of metronidazole (B1676534) derivatives to Ruthenium(II) complexes, showing that coordination occurs through the deprotonated amine nitrogen of the imidazolate ring. nih.gov

Table 3: Calculated Quantum Chemical Properties for an Imidazole Derivative

| Property | Calculated Value |

|---|---|

| HOMO-LUMO Energy Gap (eV) | 10.184 |

| Ionization Potential (eV) | 7.199 |

| Electron Affinity (eV) | -2.985 |

| Electronegativity (eV) | 2.107 |

| Global Hardness (eV) | 5.092 |

Properties calculated for 6-methyl-2-(4-metoxyphenylimidazole)[1,2α]pyridine using the RHF/6-31G(d,p) method. researchgate.net

Preclinical Efficacy and Safety Profile Investigations

In Vitro Efficacy Studies

In vitro studies are fundamental in determining the biological activity of a compound at a cellular and molecular level. For derivatives of the 2-aminoimidazole core, these assays have been pivotal in identifying potential mechanisms of action and therapeutic targets.

Cell-based assays are a cornerstone of early-stage drug discovery, offering a preliminary evaluation of a compound's biological effect. For several imidazole (B134444) derivatives, these assays have primarily focused on anticancer potential through cytotoxicity screenings and specific enzyme inhibition.

Novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer), using the MTT assay. nih.gov The cytotoxicity is typically quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%. For comparison, the toxicity of these compounds was also tested against the normal human liver cell line, L-02. nih.gov

One of the most potent compounds in this series, compound 4f , which features a p-Bromo substituent, demonstrated significant antiproliferative activity against all three cancer cell lines, with IC₅₀ values of 6.60 µM, 3.24 µM, and 5.37 µM for A549, HeLa, and SGC-7901 cells, respectively. nih.gov Notably, this compound was found to be 23–46 times more selective for tumor cells over normal L-02 cells, a considerable improvement compared to control drugs like 5-FU and Methotrexate (MTX). nih.gov Another derivative, 4q , showed the strongest inhibition against SGC-7901 cells with an IC₅₀ of 2.96 µM. nih.gov

| Compound | Substituent | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | L-02 IC₅₀ (µM) |

| 4f | p-Br | 6.60 | 3.24 | 5.37 | >150 |

| 4j | p-NH₂ | >50 | 7.42 | >50 | >150 |

| 4m | Not Specified | - | 4.07 | - | - |

| 4q | Not Specified | - | - | 2.96 | - |

| MTX (Control) | - | >50 | 14.37 | 14.32 | 19.33 |

Data sourced from a study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives. nih.gov

In the context of enzyme inhibition, various imidazole-based compounds have been designed and screened as inhibitors for specific kinases involved in cancer progression, such as the V600E mutant of BRAF (V600EBRAF). mdpi.com In one study, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were tested for their ability to inhibit V600EBRAF at a concentration of 1 µM. Compounds with a propylamine (B44156) linker generally showed higher inhibition percentages than those with an ethylamine (B1201723) linker. mdpi.com Specifically, compounds 12e , 12i , and 12l demonstrated the most potent inhibitory activity in this enzymatic assay. mdpi.com

Receptor binding assays are crucial for understanding how a compound interacts with specific biological targets, such as G-protein coupled receptors (GPCRs). The imidazole moiety is a well-known pharmacophore for histamine (B1213489) receptor ligands.

Studies on 1-alkyl-1H-benzimidazol-2-amines, which are structurally related to 4-Ethyl-1H-imidazol-2-amine, have identified these molecules as selective agonists for human Toll-Like Receptor 8 (TLR8). nih.gov TLR8 agonists are of interest as potential vaccine adjuvants due to their ability to induce T helper 1-polarizing cytokines. nih.gov

In the realm of histamine H3 receptor (H3R) research, non-imidazole derivatives have been developed to overcome potential liabilities associated with the imidazole ring. acs.org A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines were synthesized and evaluated for their affinity and functional activity at the H3R. The key compound from this series, VUF16839 (14d) , displayed a high binding affinity (pKi = 8.5) and potent full agonism (pEC₅₀ = 9.5) in a reporter gene assay. acs.org

Furthermore, the 1H-imidazo[4,5-c]quinolin-4-amine scaffold has been identified in positive allosteric modulators (PAMs) for the A3 adenosine (B11128) receptor (A3AR). nih.gov Molecular modeling and mutagenesis studies suggest that these compounds bind to an extrahelical allosteric site formed by transmembrane domains 1 and 7, and helix 8, distinct from the orthosteric binding site where the natural ligand binds. nih.gov

In Vivo Efficacy Studies

Following promising in vitro results, in vivo studies in animal models are conducted to assess a compound's efficacy in a complex biological system.

The therapeutic potential of imidazole-based compounds has been explored in various disease models.

Chagas Disease: A benzimidazole-based compound, ML217 , has been identified as a lead for Chagas disease, caused by the parasite Trypanosoma cruzi. nih.gov This non-covalent inhibitor demonstrated efficacy in relevant in vivo models of the disease. nih.gov

Epilepsy: An imidazole-based histamine H3R antagonist, compound 2-18 , was tested for its anticonvulsant effects in a maximal electroshock (MES)-induced convulsion model in mice. The compound provided significant, dose-dependent protection against convulsions in both male and female mice, with an efficacy comparable to the reference antiepileptic drug, valproic acid. dovepress.com This protective effect was reversed by pretreatment with an H3R agonist, confirming the mechanism of action involves the histamine H3 receptor. dovepress.com

The systemic effects of long-chain alkyl hydroxyethyl (B10761427) imidazolines have been evaluated, though much of this data pertains to safety and toxicity, which is outside the scope of this article. industrialchemicals.gov.au However, studies on H3R agonists have evaluated their effects on the central nervous system. For instance, the non-imidazole H3R agonist VUF16839 (14d) was assessed in a social recognition test in mice, where it produced an amnesic effect, indicating its ability to cross the blood-brain barrier and exert central effects. acs.org

Metabolic Stability and Biotransformation

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and duration of action. The imidazole core and its substituents can be susceptible to metabolic enzymes, primarily cytochrome P450s.

Research into p38α MAP kinase inhibitors revealed that 2-alkylsulfanyl-imidazoles undergo rapid oxidation of the sulfur atom to a sulfoxide (B87167) metabolite. mdpi.comnih.gov To improve metabolic stability, the sulfur atom was replaced with a methylene (B1212753) group, creating 2-alkylimidazole derivatives. These new analogues demonstrated a marked improvement in metabolic stability when incubated with human liver microsomes. mdpi.com

The 2-alkylimidazole analogue 1 showed only 20% biotransformation after 4 hours of incubation, while analogue 2 showed just 10% degradation. mdpi.comnih.gov This represents a significant enhancement compared to their 2-alkylsulfanylimidazole counterparts, which exhibited over 70% degradation in the same timeframe. mdpi.com The primary metabolic pathways observed for the more stable 2-alkylimidazole derivative 1 were N-dealkylation and oxidation. mdpi.com

| Compound | Core Structure | Incubation Time (h) | Biotransformation (%) |

| Analogue 1 | 2-Alkylimidazole | 4 | 20 |

| Analogue 2 | 2-Alkylimidazole | 4 | 10 |

| LN950 | 2-Alkylsulfanylimidazole | 4 | >70 |

Data sourced from a comparative study of p38α MAP kinase inhibitors. mdpi.comnih.gov

The biotransformation of imidazole-containing compounds can also be achieved using biocatalytic methods. Alkane-oxidizing bacteria have been shown to oxidize the alkyl side chains of N-(2-alkylamino-4-phenylimidazol-1-yl)-acetamides to produce imidazol-2-yl amino acids. nih.gov This process occurs via monoterminal oxidation of the alkyl chain to a carboxylic acid. Additionally, some bacterial strains were capable of transforming the acetylamino group into an amino group, demonstrating diverse biotransformation pathways. nih.gov

Bioavailability Assessment

In the development of novel therapeutic agents, achieving good oral bioavailability is a critical objective. For instance, research on inhibitors of the WD repeat domain 5 (WDR5) protein, which have included imidazole moieties, has highlighted the importance of optimizing the molecule's properties to ensure adequate systemic exposure after oral administration. nih.gov These studies often involve modifying different parts of the chemical structure to enhance pharmacokinetic profiles, including bioavailability. nih.gov

One strategy to improve the druglike properties and oral absorption of imidazole-containing compounds is to reduce their hydrophobicity. nih.gov For example, in the development of certain WDR5 inhibitors, the hydrophobicity of the molecules was significantly reduced by incorporating different chemical groups, which in turn was expected to increase oral absorption. nih.gov Furthermore, the kinetic aqueous solubility of these compounds is a key determinant of their potential for in vivo oral absorption. nih.gov

Studies on other imidazole derivatives have also shown that good permeability and low efflux in cellular models, such as the Caco-2 assay, are indicative of potentially good oral bioavailability. rcsb.org The metabolic stability of these compounds is another crucial factor. For instance, some imidazole-based compounds have been found to undergo rapid oxidation, which can limit their systemic exposure. dntb.gov.ua

In the pursuit of potent and orally bioavailable drug candidates, researchers have explored various chemical modifications to the imidazole core. The introduction of different substituents can modulate the compound's physicochemical properties, such as its pKa and lipophilicity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For example, a study on a series of ALK5 inhibitors demonstrated that the combination of specific chemical moieties with an imidazole core led to a compound with an oral bioavailability of 51% in rats. acs.org

While specific data for this compound is not available, the research on related compounds underscores the importance of a balanced physicochemical profile to achieve desirable oral bioavailability.

Emerging Trends and Future Research Directions

Development of Multi-Targeting Agents

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net Consequently, the development of multi-targeting agents, which can modulate several biological targets simultaneously, is a promising therapeutic strategy. The electron-rich imidazole (B134444) core is adept at binding with a variety of enzymes and receptors, making it an ideal starting point for designing such drugs. nih.govnih.gov

Derivatives of 4-Ethyl-1H-imidazol-2-amine can be engineered to interact with multiple targets. For instance, by incorporating different pharmacophores onto the imidazole scaffold, researchers can design compounds that act as dual inhibitors of key signaling proteins, such as different kinases involved in cancer progression. nih.govresearchgate.net Studies on other imidazole-based compounds have demonstrated the feasibility of this approach, with derivatives showing inhibitory activity against multiple targets like TTK, HER2, and GR in breast cancer models. nih.govfrontiersin.org This strategy could lead to more effective therapies with a reduced likelihood of developing drug resistance. researchgate.netresearchgate.net

Integration with Nanotechnology and Targeted Drug Delivery Systems

Nanotechnology offers a revolutionary approach to overcoming common challenges in drug delivery, such as poor solubility, low bioavailability, and off-target toxicity. nih.gov Integrating this compound derivatives into nanocarriers can enhance their therapeutic efficacy and safety.

A particularly relevant application is the development of pH-sensitive drug delivery systems. nih.gov The imidazole ring has a pKa value that makes it responsive to the acidic microenvironment characteristic of solid tumors. nih.govrsc.org When incorporated into nanoparticles or liposomes, imidazole-containing compounds can remain stable in the bloodstream at physiological pH (around 7.4) and then trigger the release of their therapeutic payload upon reaching the acidic tumor environment (pH 6.0-6.5). nih.govrsc.orgnih.gov This targeted release mechanism concentrates the drug at the site of action, maximizing its effect on cancer cells while minimizing exposure to healthy tissues. nih.gov

Table 1: Nanotechnology Platforms for Imidazole-Based Drug Delivery

| Nanocarrier Type | Targeting Mechanism | Potential Advantage for Imidazole Derivatives |

|---|---|---|

| Liposomes | pH-sensitive release | Enhanced drug release in acidic tumor microenvironments. nih.gov |

| Polymeric Micelles | Enhanced Permeability and Retention (EPR) effect | Improved drug solubility and prolonged circulation time. nih.gov |

| Zeolitic Imidazole Frameworks (ZIFs) | pH-responsive degradation | High drug loading capacity and controlled release in acidic conditions. researchgate.net |

| Nanogels | Swelling/deswelling in response to stimuli | Tunable and responsive delivery of therapeutic agents. |

Advanced Synthetic Methodologies for Diversification and Library Generation

The exploration of the full therapeutic potential of the this compound scaffold hinges on the ability to synthesize a wide array of derivatives for biological screening. Modern synthetic strategies, particularly combinatorial chemistry, are pivotal in this effort. Combinatorial synthesis allows for the rapid generation of large libraries of structurally diverse compounds from a common core. acs.orgacs.org

Techniques such as the van Leusen imidazole synthesis provide a versatile method for creating highly functionalized imidazoles. mdpi.comresearchgate.net This and other multi-component reactions can be adapted for high-throughput synthesis, enabling the creation of extensive libraries of this compound derivatives. nih.gov These libraries can then be screened to identify compounds with optimal activity against specific biological targets, accelerating the drug discovery process. researchgate.net Furthermore, the use of microwave-assisted synthesis and novel catalysts can improve reaction efficiency, yield, and environmental friendliness. mdpi.comeurekaselect.com

Precision Medicine Approaches with this compound Derivatives

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. nih.gov This approach is particularly advanced in oncology, where kinase inhibitors are often targeted to cancers with specific genetic mutations. researchgate.netnih.govnih.gov As many imidazole derivatives are potent kinase inhibitors, there is a significant opportunity to apply precision medicine principles to therapies based on the this compound scaffold. nih.govnih.gov

Addressing Research Gaps and Challenges in Drug Development

Despite the promise of the imidazole scaffold, the development of new drugs based on this compound faces several challenges. A primary research gap is the limited number of studies focused specifically on this compound and its derivatives. While the broader class of imidazoles is well-studied, dedicated research is needed to elucidate the specific structure-activity relationships (SAR) and therapeutic potential of this particular scaffold.

Key challenges that must be addressed include:

Toxicity and Selectivity: While potent, some imidazole derivatives can exhibit toxicity toward normal cells. nih.gov Future work must focus on designing derivatives with high selectivity for cancer cells or other pathological targets to minimize side effects.

Drug Resistance: Cancer and infectious pathogens can develop resistance to therapeutic agents over time. researchgate.netmdpi.com The development of multi-targeting agents or combination therapies involving this compound derivatives could be a viable strategy to overcome resistance. nih.govresearchgate.net

Pharmacokinetic Properties: Optimizing properties such as absorption, distribution, metabolism, and excretion (ADME) is crucial for a drug's success. nih.gov Poor bioavailability and rapid metabolism can limit the efficacy of promising compounds, necessitating extensive medicinal chemistry efforts to refine the molecular structure. mdpi.com

Overcoming these hurdles will require interdisciplinary collaboration, leveraging advances in synthetic chemistry, nanotechnology, and personalized medicine to unlock the full therapeutic potential of this compound derivatives.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dacarbazine (B1669748) |

| Etoposide |

| 5-Fluorouracil |

| Sorafenib |

| Imatinib |

| Dasatinib |

| Nilotinib |

| Trastuzumab |

| Lapatinib |

| Gefitinib |

| Erlotinib |

| Crizotinib |

| Doxorubicin |

| Methotrexate |

| Paclitaxel |

| Metronidazole (B1676534) |

| Omeprazole |

| Histamine (B1213489) |

| Histidine |

| Biotin |

| Ciprofloxacin |

| Penicillin |

| Diazepam |

| Isoniazid |

| Warfarin |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethyl-1H-imidazol-2-amine, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, HBr-mediated cyclization of precursors in ethanol or ethyl acetate at elevated temperatures is a common approach . Intermediate validation relies on FT-IR spectroscopy (e.g., NH stretching at ~3300 cm⁻¹ for amine groups) and NMR to confirm regioselectivity . Purification via recrystallization or column chromatography ensures product integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., amine, imidazole ring vibrations) .

- NMR : ¹H/¹³C NMR resolves substituent positions and confirms ethyl group integration .

- X-ray crystallography : Tools like SHELX and ORTEP-3 validate molecular geometry and hydrogen bonding patterns . For example, SHELXL refines atomic displacement parameters to resolve torsional ambiguities .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating ionization potentials and electron affinities . Basis sets like 6-311++G(d,p) model electron density distribution, validated against experimental IR and NMR data .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield while minimizing side products?

- Methodological Answer : Systematic screening of catalysts (e.g., TsCl/DMAP for activation) and solvents (polar aprotic vs. protic) improves regioselectivity . Kinetic studies under reflux vs. microwave irradiation can reduce reaction times. Post-reaction analysis via HPLC-MS identifies byproducts, guiding solvent/catalyst adjustments .

Q. How are structural ambiguities resolved when spectroscopic and crystallographic data conflict?

- Methodological Answer :

- Crystallographic refinement : SHELXL’s least-squares minimization reconciles bond length/angle discrepancies .

- Dynamic NMR : Probes conformational exchange in solution (e.g., hindered rotation of the ethyl group) .

- Computational docking : Compares DFT-optimized geometries with crystallographic data to identify steric or electronic distortions .

Q. What mechanistic insights underpin the bioactivity of this compound derivatives in receptor binding studies?

- Methodological Answer :

- In vitro assays : Competitive binding studies (e.g., with histamine H1/H4 receptors) quantify IC₅₀ values .

- Molecular dynamics (MD) : Simulates ligand-receptor interactions (e.g., pi-pi stacking with aromatic residues) .

- SAR analysis : Modifying the ethyl group’s steric bulk or introducing electron-withdrawing substituents alters binding affinity .

Q. What solvent effects influence the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Polar solvents (e.g., DMSO) stabilize the amine tautomer via hydrogen bonding, while nonpolar solvents favor imine forms. UV-Vis spectroscopy tracks tautomeric shifts, corroborated by DFT solvation models .

Q. How does the hydrochloride salt form improve stability and bioavailability compared to the free base?

- Methodological Answer : Salt formation reduces hygroscopicity and enhances crystallinity, confirmed by DSC/TGA analysis . Solubility studies in PBS (pH 7.4) compare dissolution rates, while accelerated stability testing (40°C/75% RH) assesses degradation pathways .

Q. What strategies validate the pharmacological potential of this compound derivatives in disease models?

- Methodological Answer :

- In vivo pharmacokinetics : Radiolabeling (e.g., ¹¹C for PET imaging) tracks blood-brain barrier penetration .

- Toxicity profiling : Ames tests and hepatocyte viability assays identify off-target effects .

- Multi-target screening : Kinase inhibition assays (e.g., Src family) coupled with transcriptomics reveal polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.